5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
Description
5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a sulfonamide-based small molecule featuring a thiophene core substituted with an ethyl group at the 5-position. The molecule is further functionalized with a phenyl linker connected to a pyridazine ring bearing a morpholine moiety. The ethyl substituent on the thiophene ring and the morpholin-4-yl group on pyridazine likely influence lipophilicity, solubility, and binding interactions .
Properties
IUPAC Name |
5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-2-17-6-9-20(28-17)29(25,26)23-16-5-3-4-15(14-16)18-7-8-19(22-21-18)24-10-12-27-13-11-24/h3-9,14,23H,2,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXLTOWGLZHIMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide typically involves multi-step organic reactions. The process often starts with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the ethyl group and the morpholine-substituted pyridazine ring. Common reagents used in these reactions include sulfonyl chlorides, ethylating agents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide can undergo various types of chemical reactions including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The ethyl group and morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while reduction of the sulfonamide group would produce corresponding amines.
Scientific Research Applications
5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-methyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide
- Structural Difference : Methyl group at the 5-position of thiophene instead of ethyl.
- Impact: Molecular Weight: 416.52 g/mol (vs. ~430 g/mol for the ethyl analog, estimated based on structural similarity). Bioactivity: Methyl groups are less sterically demanding, which may enhance binding to compact active sites.
- Source : Catalogued as a research compound (CAS 904824-79-9) with commercial availability .
Pyridazine Substitution Modifications
5-ethyl-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide
- Structural Difference : Methanesulfonyl group replaces morpholin-4-yl on the pyridazine ring.
- Impact :
- Electron Effects : Methanesulfonyl is a strong electron-withdrawing group, which may alter π-π stacking interactions or hydrogen-bonding capacity compared to morpholine’s electron-donating properties.
- Solubility : Sulfonyl groups enhance aqueous solubility, whereas morpholine contributes to both solubility and bioavailability via its tertiary amine.
- Molecular Weight : 463.53 g/mol (C₁₇H₁₇N₃O₄S₃), heavier than the morpholine-containing analog.
Morpholine-Containing Derivatives in Patents
(3S)-3-tert-butyl-N-[4-chloro-2-[6-(trifluoromethyl)pyridin-3-yl]phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide
- Structural Difference : Incorporates a pyridazine-morpholine hybrid within a larger polycyclic framework.
- Impact :
- Complexity : Additional substituents (e.g., trifluoromethyl, tert-butyl) increase steric bulk and metabolic stability but may reduce synthetic accessibility.
- Target Selectivity : Designed for high-affinity binding to specific proteases or kinases, as indicated by patent claims for pharmaceutical use .
Pharmacological and Physicochemical Data Table
Biological Activity
5-ethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a sulfonamide group, and a morpholine-substituted pyridazine ring. Its IUPAC name is 5-ethyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide, with the following molecular formula:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may act as an inhibitor of carbonic anhydrase (CA) isoenzymes, which are crucial in various physiological processes.
Inhibition of Carbonic Anhydrase
A study evaluated thiophene-based sulfonamides, including the compound , for their inhibitory effects on human carbonic anhydrase I and II (hCA-I and hCA-II). The results showed that these compounds exhibited potent noncompetitive inhibition:
| Isoenzyme | IC50 (nM) | Ki (nM) |
|---|---|---|
| hCA-I | 69 - 70,000 | 66.49 - 234.99 |
| hCA-II | 23.4 - 1,405 | 74.88 - 38.04 |
The sulfonamide and thiophene moieties were found to play significant roles in enzyme inhibition by interacting outside the catalytic active site .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro studies demonstrated moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to be around 250 μg/mL for the tested compounds .
Case Studies and Research Findings
- Study on Thiophene-based Sulfonamides : This research highlighted the effectiveness of thiophene-based sulfonamides as carbonic anhydrase inhibitors, emphasizing their potential therapeutic applications in treating conditions like glaucoma and obesity .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties through mechanisms that involve apoptosis induction in cancer cell lines. Further research is needed to elucidate these pathways.
- Molecular Docking Studies : Molecular docking studies have shown that the compound binds effectively to target proteins, enhancing its potential as a lead compound in drug design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
